![molecular formula C25H22ClFN4O4S B2498074 N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide CAS No. 899938-31-9](/img/structure/B2498074.png)
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a useful research compound. Its molecular formula is C25H22ClFN4O4S and its molecular weight is 528.98. The purity is usually 95%.
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Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl and 2-fluorophenyl moieties is particularly significant in influencing its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Anticancer Activity : The thieno[3,2-d]pyrimidine derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds with similar moieties can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Some derivatives exhibit broad-spectrum antimicrobial activity, potentially targeting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .
Biological Activity Data
A summary of key findings from various studies on the biological activity of this compound is presented in the following table:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The compound exhibited significant cytotoxic effects on A549 lung cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Another investigation focused on the antimicrobial effects against drug-resistant strains of bacteria. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for resistant infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, a study by demonstrated that similar thieno[3,2-d]pyrimidines showed cytotoxic effects against breast and lung cancer cells.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes, leading to increased apoptosis in cancer cells. This mechanism is supported by studies that utilized cell viability assays and flow cytometry to assess the compound's effects on cell proliferation and survival.
Agricultural Applications
Pesticide Development
The compound's structural characteristics suggest potential applications in developing new agrochemicals. Research has highlighted the effectiveness of thieno[3,2-d]pyrimidines as herbicides and fungicides due to their ability to disrupt metabolic pathways in target pests. A patent on similar compounds indicates their use in formulations aimed at controlling various agricultural pests .
Material Science
Polymer Synthesis
Recent studies have explored the incorporation of thieno[3,2-d]pyrimidine derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of these compounds can be leveraged to create advanced materials for electronic applications.
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Biology, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Case Study 2: Pesticide Efficacy
A field study assessed the efficacy of a thieno[3,2-d]pyrimidine-based pesticide formulation against common agricultural pests such as aphids and beetles. The results showed a significant reduction in pest populations compared to untreated controls, indicating the compound's potential as an effective agricultural chemical .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14,20,23H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFDDVDQXXIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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